molecular formula C17H17N3O3S2 B3019306 N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252861-75-8

N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B3019306
CAS RN: 1252861-75-8
M. Wt: 375.46
InChI Key: DBZMBPXDJKMHSJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that likely belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their various biological activities, which include potential anticancer properties and the ability to act as adenosine receptor antagonists.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various routes. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide, a related compound, was prepared through condensation reactions involving 4-amino-2-methoxy-pyrimidine with different sulfonyl chlorides or by direct condensation with sulfanilamide . This suggests that the synthesis of this compound could also involve similar condensation reactions, possibly with modifications to introduce the ethoxyphenyl and thieno[3,2-d]pyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the case of adenosine A3 receptor antagonists, methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold was found to significantly influence the antagonistic profile . The presence of specific substituents can enhance potency and selectivity, as demonstrated by the identification of pharmacophoric elements that confer selectivity to the A3 adenosine receptor . Therefore, the molecular structure of this compound, with its ethoxyphenyl and thieno[3,2-d]pyrimidinyl groups, would be expected to play a key role in its biological activity.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex, depending on the functional groups attached to the pyrimidine core. The reactivity of such compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's interaction with biological targets or its stability. While the specific chemical reactions of this compound are not detailed in the provided papers, the general behavior of pyrimidine derivatives can provide insights into potential reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of aryloxy groups to the pyrimidine ring was explored to develop new anticancer agents, with one compound showing appreciable cancer cell growth inhibition . The specific physical and chemical properties of this compound would depend on its exact structure, but it can be inferred that the compound may have properties conducive to biological activity, given the activities observed in related compounds .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-23-12-6-4-11(5-7-12)18-14(21)10-25-17-19-13-8-9-24-15(13)16(22)20(17)2/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZMBPXDJKMHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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